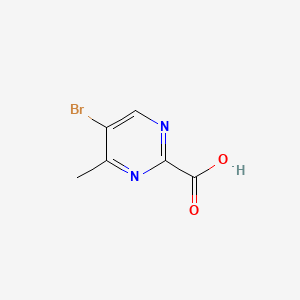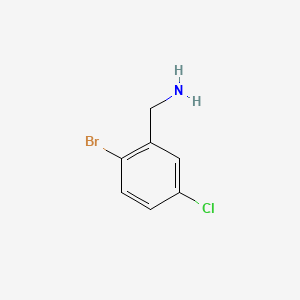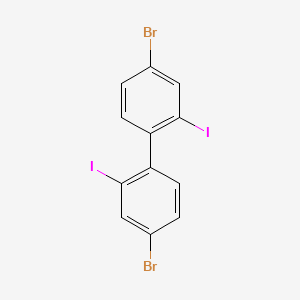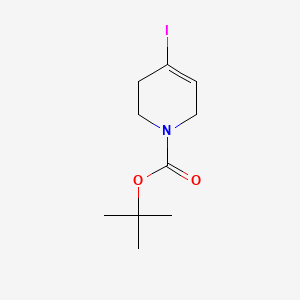
Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two benzenemethanol groups connected by an ethenediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- typically involves the reaction of benzaldehyde with a suitable reagent to form the benzenemethanol groups, followed by the introduction of the ethenediyl bridge. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to react with benzaldehyde, forming the benzenemethanol intermediate. This intermediate is then subjected to a coupling reaction with a suitable ethenediyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The benzenemethanol groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzenemethanol derivatives.
Substitution: Nitrobenzenemethanol, sulfonated benzenemethanol, halogenated benzenemethanol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenediyl bridge and benzenemethanol groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- can be compared with other similar compounds, such as:
Benzenemethanol, 4,4’-(1,2-ethanediyl)bis-: Differing by the presence of an ethanediyl bridge instead of an ethenediyl bridge.
Benzenemethanol, 4,4’-(1,2-ethynediyl)bis-: Differing by the presence of an ethynediyl bridge instead of an ethenediyl bridge.
The uniqueness of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
IUPAC Name |
[4-[(E)-2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEQUZEXHPME-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C=C/C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)










